
Benzenamine, 4-(4-phenylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-(4-phenylbutyl)-: is an organic compound that belongs to the class of aromatic amines. It consists of a benzene ring substituted with an amine group (NH2) and a 4-phenylbutyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing benzenamine derivatives involves the nucleophilic aromatic substitution of aryl halides.
Reductive Amination: Another method involves the reductive amination of benzaldehyde derivatives with an appropriate amine source.
Industrial Production Methods: Industrial production of benzenamine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired derivative and its applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenamine, 4-(4-phenylbutyl)- can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert benzenamine derivatives into their corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles such as hydroxide ions or alkoxide ions.
Major Products Formed:
Oxidation: Formation of nitro compounds or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzenamine, 4-(4-phenylbutyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of aromatic amines on biological systems. It can be used in assays to investigate enzyme activity and protein interactions .
Medicine: They are explored for their pharmacological properties, including their potential as therapeutic agents .
Industry: In the industrial sector, benzenamine derivatives are used in the production of dyes, pigments, and polymers. They are also employed as stabilizers and antioxidants in various industrial processes .
Wirkmechanismus
The mechanism of action of benzenamine, 4-(4-phenylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The aromatic ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets .
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, 4-(phenylmethyl)-
- Benzenamine, 4-(butyl)-
- Benzenamine, 4-(ethyl)-
Comparison: Benzenamine, 4-(4-phenylbutyl)- is unique due to the presence of the 4-phenylbutyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and can influence its interactions with biological targets compared to other benzenamine derivatives .
Eigenschaften
CAS-Nummer |
104800-11-5 |
|---|---|
Molekularformel |
C16H19N |
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
4-(4-phenylbutyl)aniline |
InChI |
InChI=1S/C16H19N/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9,17H2 |
InChI-Schlüssel |
OLKOPIUIBTXVTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
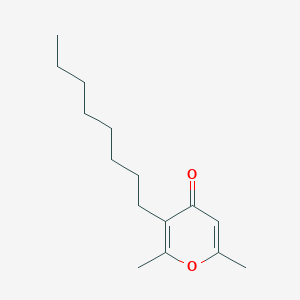

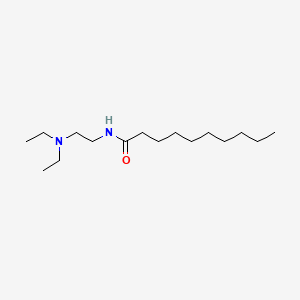

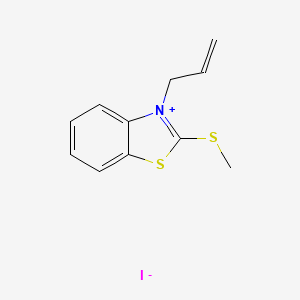

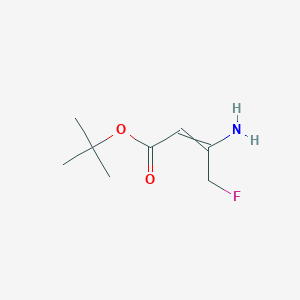
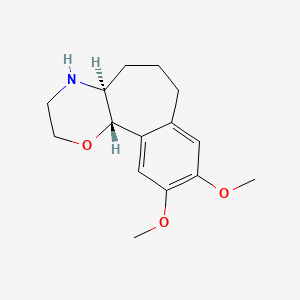

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
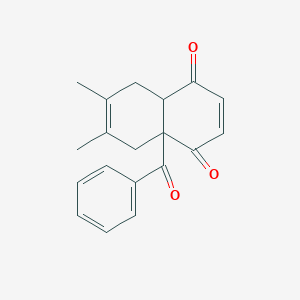
![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)

